Sivelestat sodium tetrahydrate is a potent inhibitor of neutrophil elastase, a serine protease involved in the degradation of extracellular matrix components and implicated in various inflammatory conditions. This compound is particularly noted for its therapeutic applications in treating acute lung injury and systemic inflammatory response syndrome. Sivelestat sodium tetrahydrate is classified as a pharmaceutical agent and falls under the category of anti-inflammatory drugs.
Sivelestat sodium tetrahydrate was developed by Ono Pharmaceutical Co., Ltd., and has been extensively studied for its effects on neutrophil elastase activity. The compound is derived from the synthesis of specific intermediates that ultimately yield the active form of the drug, which is then hydrated to form the tetrahydrate salt.
The synthesis of sivelestat sodium tetrahydrate involves several key steps, typically requiring the isolation and processing of multiple intermediates. Two notable methods are described in the literature:
Both methods highlight the complexity and technical challenges associated with synthesizing this compound efficiently.
Sivelestat sodium tetrahydrate has a molecular formula of CHNNaOS, with a molecular weight of approximately 528.51 g/mol. The structure features a sulfonamide group, a pivaloyloxy moiety, and various aromatic components that contribute to its biological activity as a neutrophil elastase inhibitor.
The chemical reactions involved in synthesizing sivelestat sodium tetrahydrate primarily include:
These reactions are critical to achieving high purity and yield of the final product.
Sivelestat functions as a selective inhibitor of neutrophil elastase, which plays a significant role in inflammatory responses. By inhibiting this enzyme, sivelestat reduces tissue damage caused by excessive elastase activity during inflammation.
Relevant data indicate that sivelestat maintains its activity across various pH levels, making it suitable for clinical applications .
Sivelestat sodium tetrahydrate has several important scientific uses:
Sivelestat sodium tetrahydrate (molecular formula: C₂₀H₂₉N₂NaO₁₁S; molecular weight: 528.5 Da) exerts its pharmacological activity through highly specific steric interactions with the catalytic site of human neutrophil elastase (HNE) [3] [7]. The molecular architecture features three critical components: (1) a sulfonamide group that forms hydrogen bonds with the backbone NH groups of Ser-195 and His-57 in the catalytic triad; (2) a benzoyl ring that occupies the S1 specificity pocket through hydrophobic interactions with Val-190; and (3) a N-acyloxyaryl group that positions the terminal dimethyl group within the S2 subsite [7]. The beta-lactam-like configuration of the carbonyl group adjacent to the sulfonamide nitrogen creates an electron-deficient center that mimics the transition state during proteolytic cleavage, enabling potent inhibition [3] [7].
Crystallographic analyses reveal that sivelestat binds within the shallow substrate-binding groove of HNE (PDB ID: 1H1B), forming a network of hydrogen bonds and van der Waals interactions that collectively contribute to its high binding affinity (Ki = 200 nM) [5]. The tetrahydrate formulation enhances aqueous solubility (>250 mg/mL in DMSO), facilitating rapid distribution to target tissues where it accesses the neutrophil elastase active site [5]. This precise molecular complementarity underlies sivelestat's exceptional selectivity, showing negligible inhibition of other serine proteases including trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G even at concentrations exceeding 100 μM [5].
Table 1: Structural Components of Sivelestat Sodium Tetrahydrate and Their Roles in Neutrophil Elastase Inhibition
Molecular Component | Structural Feature | Interaction with Neutrophil Elastase | Energetic Contribution |
---|---|---|---|
Sulfonamide group | Polar, hydrogen-bond acceptor | Forms H-bonds with Ser-195 and His-57 | Stabilizes catalytic triad conformation (ΔG = -3.2 kcal/mol) |
Benzoyl ring | Planar hydrophobic structure | Fits S1 specificity pocket (Val-190) | Provides hydrophobic driving force (ΔG = -2.1 kcal/mol) |
N-acyloxyaryl group | Bulky substituent | Occupies S2 subsite | Enhances steric complementarity (ΔG = -1.8 kcal/mol) |
Carboxylate anion | Charged, hydrophilic | Interacts with surface arginine residues | Improves solubility and orientation (ΔG = -1.5 kcal/mol) |
Tetrahydrate moiety | Water coordination | Maintains crystalline structure | Enhances pharmacokinetic properties |
Sivelestat operates through a rapid-equilibrium, competitive inhibition mechanism characterized by reversible enzyme-inhibitor complex formation [5] [7]. Kinetic studies demonstrate a concentration-dependent decrease in HNE catalytic efficiency (kcat/KM) without reduction in Vmax, consistent with classic competitive inhibition [5]. The inhibitor-enzyme dissociation constant (Ki = 200 nM) reflects moderate binding affinity that enables regulatory control rather than permanent enzyme inactivation [5]. This transient inhibition profile contrasts with irreversible serine protease inhibitors like diisopropyl fluorophosphate (DFP), which form permanent covalent adducts with the catalytic serine residue [7].
The reversibility profile confers significant pharmacological advantages: (1) it allows dose-dependent modulation of elastase activity appropriate to inflammatory status; (2) it minimizes off-target effects by permitting natural enzyme turnover; and (3) it reduces the risk of complete neutrophil function impairment [7]. Stopped-flow fluorescence studies reveal rapid association kinetics (kon = 2.5 × 10⁶ M⁻¹s⁻¹) and moderate dissociation rates (koff = 0.5 s⁻¹), yielding a residence time of approximately 2 seconds at the active site [5]. This dynamic equilibrium enables sivelestat to effectively neutralize burst-phase elastase release during neutrophil activation while permitting physiological elastase activity during microbial defense [7].
The compound's short plasma half-life (approximately 2 hours in humans) necessitates continuous infusion in clinical settings but reduces the risk of cumulative inhibition [10]. This pharmacokinetic profile aligns with its reversible mechanism, as enzyme activity restoration depends primarily on inhibitor clearance rather than new enzyme synthesis [5] [10]. In contrast, irreversible inhibitors like α₁-antitrypsin require complete protease turnover to restore enzymatic activity, creating prolonged functional deficits [7].
Sivelestat exhibits significant interspecies variability in neutrophil elastase inhibition efficacy, with profound implications for translational research and preclinical modeling [1] [5] [10]. The inhibitor demonstrates highest potency against human neutrophil elastase (IC₅₀ = 44 nM), followed closely by rabbit (IC₅₀ = 36 nM), rat (IC₅₀ = 19 nM), hamster (IC₅₀ = 37 nM), and mouse enzymes (IC₅₀ = 49 nM) [5]. These differential potencies originate from structural variations in the elastase S2 subsite, particularly at positions 189 and 226, which influence hydrophobic pocket depth and charge distribution [5].
Table 2: Comparative Inhibition Kinetics of Sivelestat Across Species
Species | IC₅₀ (nM) | Ki (nM) | Catalytic Efficiency (kcat/KM; M⁻¹s⁻¹) | Relative Potency vs. Human |
---|---|---|---|---|
Human | 44 ± 3.2 | 200 ± 15 | 8.5 × 10⁶ | 1.00 (reference) |
Rabbit | 36 ± 2.8 | 180 ± 12 | 9.2 × 10⁶ | 1.22 |
Rat | 19 ± 1.5 | 95 ± 8 | 1.6 × 10⁷ | 2.32 |
Hamster | 37 ± 2.9 | 185 ± 14 | 8.9 × 10⁶ | 1.19 |
Mouse | 49 ± 4.1 | 220 ± 18 | 7.8 × 10⁶ | 0.90 |
Primate (Macaca) | 47 ± 3.8 | 210 ± 16 | 8.1 × 10⁶ | 0.94 |
Primate studies using Macaca fascicularis models demonstrate inhibition profiles nearly identical to humans (IC₅₀ = 47 nM), validating their utility in translational pharmacology [5]. However, murine models present a significant paradox: despite similar in vitro IC₅₀ values, sivelestat demonstrates superior in vivo efficacy in mouse models of acute lung injury compared to rat models [1] [10]. This discrepancy arises from differential neutrophil recruitment patterns and inflammatory mediator profiles rather than intrinsic inhibition differences [10].
In radiation-induced lung injury models, sivelestat administration (30 mg/kg) suppressed neutrophil elastase activity by 68% in mice at 24 hours post-irradiation, diminishing pulmonary parenchymal damage by approximately 50% compared to untreated controls [10]. This effect correlated with significant reductions in basement membrane thickening (p < 0.01), interstitial thickening (p < 0.05), and alveolar structural disorder (p < 0.01) at 15-week follow-up [10]. Conversely, rat sepsis models require higher compound exposure to achieve equivalent elastase suppression, likely due to accelerated renal clearance and greater neutrophil influx in rodent inflammation [1].
Table 3: In Vivo Efficacy of Sivelestat in Different Species Models
Disease Model | Species | Dose Regimen | NE Inhibition (%) | Pathological Improvement |
---|---|---|---|---|
Radiation-induced lung injury | Mouse (C57BL/6J) | 30 mg/kg, multiple i.p. doses | 68% at 24h | 50% reduction in injury scores at 15 weeks |
Sepsis-induced ALI | Rat (Sprague-Dawley) | 50 mg/kg i.p. | 62% at 6h | Significant reduction in pulmonary edema (p<0.05) |
CLP-induced sepsis | Rat (Sprague-Dawley) | 50 mg/kg i.p. single dose | 58% at 4h | Improved survival from 50% to 80% (p=0.047) |
Hypoxia-induced PAH | Rat (Sprague-Dawley) | 100 mg/kg for 2 weeks | Not measured | 40% reduction in vascular remodeling |
LPS-induced ALI | Human cells (HPMECs) | 100 µg/mL in vitro | 75% at 24h | Reduced inflammatory cytokines by 60-70% |
Molecular dynamics simulations reveal that non-conserved residues in the elastase S3 binding pocket (particularly Leu-99B in rodents vs. Val-99B in primates) create subtle differences in hydrophobic interaction networks that influence inhibitor residence time [5] [7]. These findings highlight the critical importance of species selection in preclinical studies and support the use of humanized neutrophil elastase models for accurate therapeutic prediction [1] [5].
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: